2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a compound of interest in scientific research due to its unique structural properties. The presence of an imidazole ring combined with a sulfanyl group attached to an acetamide moiety gives it potential for a variety of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide typically involves multi-step organic synthesis. One common method includes:
Starting with the formation of the 1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazole intermediate.
This intermediate undergoes nucleophilic substitution with 2-chloro-N-(3,5-dimethylphenyl)acetamide in the presence of a base such as sodium hydride.
Industrial Production Methods: On an industrial scale, the synthesis would be optimized for large-scale reactions, including:
Use of continuous flow reactors to enhance reaction efficiency.
Employment of automated synthesizers to control reaction conditions precisely.
Incorporation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form an aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the carbamoylmethyl group, potentially converting it to an amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving bases like sodium hydroxide or catalysts like palladium on carbon.
Major Products
Oxidation: Formation of imidazolecarboxaldehyde or imidazolecarboxylic acid.
Reduction: Formation of amine derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
This compound finds its applications in multiple domains:
Chemistry: As a versatile intermediate for the synthesis of other complex molecules.
Biology: Potential use in enzyme inhibition studies due to its imidazole moiety.
Medicine: Investigated for its antimicrobial, antifungal, and anti-inflammatory properties.
Industry: Used in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
Molecular Targets and Pathways: The compound may interact with enzymes that have active sites compatible with the imidazole ring, affecting their activity. It can inhibit enzymes by mimicking the natural substrate or binding to the enzyme's active site, disrupting its normal function.
Comparison with Similar Compounds
Uniqueness and Similar Compounds: Compared to compounds like 2-{[1-(carbamoylmethyl)-5-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide :
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide: has a hydroxymethyl group, providing additional reactive sites.
Other similar compounds: : Various substituted imidazole derivatives and acetamides that differ in functional groups attached to the imidazole ring or acetamide moiety.
Each of these compounds has distinct properties based on their specific substituents, which can significantly influence their reactivity and applications.
Properties
IUPAC Name |
2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-10-3-11(2)5-12(4-10)19-15(23)9-24-16-18-6-13(8-21)20(16)7-14(17)22/h3-6,21H,7-9H2,1-2H3,(H2,17,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNZLJNCLDAECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(N2CC(=O)N)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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